D-threo-3-methylmalic acid

CAS No.:

Cat. No.: VC1625904

Molecular Formula: C5H8O5

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O5 |

|---|---|

| Molecular Weight | 148.11 g/mol |

| IUPAC Name | (2R,3R)-2-hydroxy-3-methylbutanedioic acid |

| Standard InChI | InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |

| Standard InChI Key | NPYQJIHHTGFBLN-PWNYCUMCSA-N |

| Isomeric SMILES | C[C@H]([C@H](C(=O)O)O)C(=O)O |

| SMILES | CC(C(C(=O)O)O)C(=O)O |

| Canonical SMILES | CC(C(C(=O)O)O)C(=O)O |

Introduction

Chemical Structure and Properties

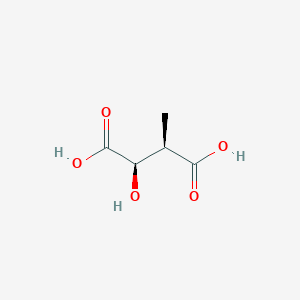

D-threo-3-methylmalic acid is a dicarboxylic acid with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol . Its systematic IUPAC name is (2R,3R)-2-hydroxy-3-methylbutanedioic acid, highlighting its specific stereochemistry . The compound features two carboxylic acid groups, a hydroxyl group, and a methyl substituent arranged in a specific three-dimensional configuration.

The structure contains two chiral centers, with the "threo" designation indicating the relative stereochemistry between these centers . Specifically, D-threo-3-methylmalic acid has the R configuration at both the C-2 and C-3 positions, making it an enantiomer of L-threo-3-methylmalic acid . This stereochemical specificity is crucial for its biochemical functions and interactions with enzymes.

Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| IUPAC Name | (2R,3R)-2-hydroxy-3-methylbutanedioic acid |

| InChI | InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |

| InChIKey | NPYQJIHHTGFBLN-PWNYCUMCSA-N |

| SMILES | CC@HC(=O)O |

| XLogP3-AA | -0.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 148.03717335 Da |

The compound has a ClassyFire superclass designation as "Lipids and lipid-like molecules" , indicating its relevance in lipid metabolism pathways despite its small molecular size.

Analytical Detection and Quantification

Chromatographic Methods

Advanced analytical techniques have been developed for detecting and quantifying methylmalonic acid in biological samples, which may be adaptable for D-threo-3-methylmalic acid. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been reported as an effective method for measuring methylmalonic acid in small serum volumes .

The reported method includes:

-

Sample preparation with internal standards (tri-deuterated MMA and 1-cyclohexyl-urido-3-dodecanoic acid)

-

Conversion to n-butyl esters

-

Chromatographic separation using isocratic 53:47 methanol/1.67 mM (pH 6.5) ammonium formate

-

Analysis by tandem mass spectrometry

This method achieves excellent sensitivity, requiring as little as 25 μL of serum, with the potential to work with volumes as small as 5 μL . Similar approaches could potentially be applied to D-threo-3-methylmalic acid analysis, though specific method development would be necessary.

Research Findings

Concentration in Plant Tissues

Research data available from the Metabolomics Workbench indicates that D-threo-3-methylmalic acid has been detected and quantified in plant tissues . The measurements show varying concentrations in different plant parts (roots and leaves) at different time points (3-day and 9-day samples).

| Sample Source | Time Point | Concentration (μg/g) |

|---|---|---|

| Root | 3 day | 2,937.56 - 47,620.47 |

| Leaf | 3 day | 86,606.73 - 93,681.24 |

| Root | 9 day | 18,248.42 - 85,069.08 |

| Leaf | 9 day | 11,129.99 - 108,920.35 |

This data suggests that D-threo-3-methylmalic acid is more abundant in leaf tissue compared to root tissue, with the highest concentrations observed in 9-day leaf samples. The substantial variability in concentrations might indicate that this compound's levels are influenced by various factors such as plant growth conditions, developmental stage, or stress responses.

Relationship to Amino Acid Metabolism

The metabolism of threonine, an essential amino acid, may be connected to D-threo-3-methylmalic acid formation. Threonine is used in protein biosynthesis and contains a hydroxyl group in its side chain, making it a polar, uncharged amino acid . Threonine residues are susceptible to various post-translational modifications, including O-linked glycosylation and phosphorylation .

The breakdown of threonine contributes to propionate metabolism, which involves methylmalonic acid intermediates . Specifically, threonine is among the essential amino acids that contribute approximately 50% to whole-body propionate metabolism . This suggests a potential metabolic link between threonine degradation and the formation of methylmalonic acid-related compounds, including possibly D-threo-3-methylmalic acid.

Structural Relationships to Other Compounds

D-threo-3-methylmalic acid shares structural features with several related compounds:

Relationship to Methylmalonic Acid

As discussed earlier, D-threo-3-methylmalic acid is structurally similar to methylmalonic acid but contains an additional hydroxyl group. This hydroxyl group creates a chiral center, resulting in the specific threo configuration that distinguishes this compound .

Relationship to 3-Methyl-Aspartic Acid

Another structurally related compound is threo-3-methyl-L-aspartic acid (C₅H₉NO₄), which has an amino group instead of the hydroxyl group found in D-threo-3-methylmalic acid . This amino acid derivative has been reported in certain organisms, including Daphnia pulex and Paraburkholderia . The structural similarity suggests potential metabolic relationships between these compounds.

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| D-threo-3-methylmalic acid | C₅H₈O₅ | 148.11 g/mol | Hydroxyl group at C-2 |

| Methylmalonic acid | C₄H₆O₄ | 118.09 g/mol | No hydroxyl group |

| threo-3-methyl-L-aspartic acid | C₅H₉NO₄ | 147.13 g/mol | Amino group at C-2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume